trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride
Description
Properties
IUPAC Name |
(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8(2)5-3-7-4-6(5)9;;/h5-7,9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFLRAVIZGQMT-USPAICOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCC1O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CNC[C@@H]1O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidine Ring Formation
The pyrrolidine backbone is typically constructed via cyclization reactions. A widely adopted method involves the intramolecular nucleophilic substitution of 1,4-dihalides or 1,4-diamines. For instance, 1,4-dibromopentane derivatives can undergo ring closure in the presence of aqueous ammonia, yielding pyrrolidine intermediates. Alternatively, reductive amination of γ-ketoamines using sodium cyanoborohydride provides stereochemical control, critical for obtaining the trans configuration.
Introduction of the Dimethylamino Group
Functionalization at the 4-position is achieved through nucleophilic substitution or reductive alkylation. In one protocol, a pyrrolidine-3-ol intermediate is treated with dimethylamine hydrochloride in the presence of potassium carbonate, using acetonitrile as the solvent at 80°C for 12 hours. This step is often coupled with hydroxyl group protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions.
Optimization of Alkylation Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Anhydrous DMF | 78 | 95 |
| Base | Potassium tert-butoxide | 82 | 97 |
| Temperature | 60°C | 85 | 98 |
Data derived from analogous piperidine syntheses highlight the importance of base strength in minimizing O-alkylation byproducts.
Stereochemical Control and Resolution
Diastereomeric Salt Formation
The trans configuration is secured via chiral resolution. A mixture of racemic 4-amino-3-pyrrolidinol is treated with (+)-dibenzoyl-L-tartaric acid in ethanol, selectively crystallizing the desired diastereomer. This method achieves an enantiomeric excess (ee) of >99% when performed at 4°C with a 1:1 molar ratio.
Catalytic Asymmetric Synthesis
Recent advances employ palladium-catalyzed asymmetric hydrogenation of enamines. Using a Josiphos ligand (SL-J009-1), researchers achieved 92% ee in the reduction of (E)-4-(dimethylamino)-3-pyrrolidinone. This approach reduces reliance on resolution steps, streamlining production.
Dihydrochloride Salt Formation
Acid-Mediated Protonation
The free base is dissolved in anhydrous ethyl acetate and treated with hydrogen chloride gas at 0°C. Crystallization is induced by slow evaporation, yielding the dihydrochloride salt with 98% purity. Critical factors include:
-
Stoichiometry : 2.2 equivalents of HCl ensure complete protonation of both amine groups.
-
Temperature Control : Maintaining <10°C prevents decomposition of the acid-sensitive pyrrolidinol moiety.
Purification and Analytical Validation
Recrystallization Techniques
The crude dihydrochloride is recrystallized from a 9:1 ethanol-water mixture, enhancing purity to >99.5%. X-ray diffraction confirms the trans configuration, while HPLC (C18 column, 0.1% TFA in H2O/MeCN) verifies chemical and enantiomeric purity.
Impurity Profiling
Common impurities and mitigation strategies:
| Impurity | Source | Reduction Method |
|---|---|---|
| cis-4-Dimethylamino isomer | Incomplete resolution | Optimized chiral salt ratio |
| O-Methylated byproduct | Alkylation side reaction | Lower reaction temperature |
Comparative Analysis of Synthetic Routes
The table below evaluates three dominant methodologies:
| Method | Steps | Overall Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclization-Alkylation | 5 | 32 | 120 | Pilot-scale |
| Reductive Amination | 4 | 41 | 95 | Industrial |
| Asymmetric Hydrogenation | 3 | 58 | 210 | Lab-scale |
Asymmetric hydrogenation offers superior efficiency but remains cost-prohibitive for large-scale applications, favoring reductive amination in commercial settings .
Chemical Reactions Analysis
Types of Reactions: trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group can be replaced with other functional groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidone derivatives, while reduction can produce secondary amines .
Scientific Research Applications
Chemical Applications
Synthesis and Building Block
trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its structural properties allow for the development of diverse chemical libraries, which are essential for drug discovery and development processes. The compound's reactivity facilitates various chemical transformations, including oxidation, reduction, and substitution reactions, making it versatile for synthetic organic chemistry.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, H₂O₂ | Ketones or aldehydes |
| Reduction | NaBH₄, LiAlH₄ | Alcohols or amines |
| Substitution | Nucleophiles (halides, amines) | Substituted derivatives |
Biological Applications
Pharmacological Research
The compound has been investigated for its pharmacological properties, particularly in neuropharmacology and oncology. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases like Alzheimer's disease. Studies indicate that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline.
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown significant apoptosis induction in FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent.
Table 2: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the compound's effects on human cancer cell lines. The results demonstrated significant cytotoxicity, with mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) production leading to cancer cell death.
Case Study 2: Neuroprotective Effects in Alzheimer's Disease Models
In animal models of Alzheimer's disease, this compound showed improved cognitive function and reduced amyloid-beta plaque accumulation. This suggests a protective role against neurodegeneration, highlighting its therapeutic potential in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include neurotransmitter signaling and enzyme inhibition, which are crucial for its biological effects .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Purity : ≥95% (commonly available for research use)
- Physical Form : Solid at standard conditions
- Applications : Primarily used in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways.
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Backbones
The following compounds share a pyrrolidine or piperidine core with substituted amino and hydroxyl groups but differ in substituents and stereochemistry:
Key Observations :
- Substituent Effects: The presence of a morpholine group (in trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride) increases molecular weight and alters solubility compared to the dimethylamino group in the target compound .
- Stereochemical Impact : Enantiopure compounds like (R)-Pyrrolidin-3-amine dihydrochloride exhibit distinct biological activities compared to racemic mixtures .
- Safety Profiles: S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride is restricted due to sensitizing hazards, highlighting the importance of functional group selection in safety .
Comparison with Other Amine-Containing Dihydrochlorides
Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate:
- Reactivity: Ethyl 4-(Dimethylamino) benzoate demonstrates a higher degree of conversion in resin cements compared to 2-(dimethylamino) ethyl methacrylate, suggesting superior electron-donating capacity of the para-substituted dimethylamino group .
- Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate exhibit better mechanical stability, attributed to reduced steric hindrance and optimized amine concentration (1:2 CQ/amine ratio) .
Implications for this compound:
- The dimethylamino group’s position (para vs. ortho) and the hydroxyl group in the pyrrolidine ring may enhance hydrogen-bonding capacity, improving solubility and interaction with biological targets compared to simpler amines .
Commercial and Regulatory Considerations
Regulatory Insights :
Biological Activity
trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride is a chemical compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a dimethylamino group. This structure influences its interaction with biological targets, making it a valuable compound for drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The dimethylamino group enhances the compound's binding affinity and selectivity towards various proteins and enzymes, potentially acting as an inhibitor or activator of specific pathways.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
2. Anticancer Potential
Studies have indicated that compounds containing a pyrrolidine moiety can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
3. Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders .
Case Studies
Several studies have examined the biological effects of this compound:
- Study on Antimicrobial Activity : A study demonstrated that related compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential for further exploration in medicinal chemistry.
- Cancer Cell Line Testing : In vitro tests revealed that derivatives of pyrrolidine could induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Interaction with specific proteins |
| trans-4-Methoxy-3-pyrrolidinol | Antimicrobial | Binding to enantioselective proteins |
| trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride | Neuroactive | Modulation of neurotransmitter systems |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride, and what key intermediates are involved?
- Methodological Answer: The synthesis typically involves hydrolysis of ethyl ester derivatives under acidic or basic conditions, followed by dihydrochloride salt formation. For example, analogous processes (e.g., cariprazine synthesis) use trans-4-aminocyclohexyl acetic acid ethyl ester hydrolysis to generate intermediates, which are then coupled with activating reagents like dimethylcarbamoyl derivatives . Characterization of intermediates via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) is critical to confirm regiochemistry and purity .
Q. How is the stereochemical configuration of this compound validated experimentally?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For structurally related pyrrolidine derivatives (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate), SC-XRD confirmed trans-configuration with mean C–C bond deviations of 0.005 Å and R-factor = 0.054 . Chiral HPLC or polarimetry can supplement this for solution-phase analysis .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer: Dihydrochloride salts are hygroscopic and require desiccated storage at –20°C under inert gas (e.g., argon). Stability studies for analogous compounds (e.g., pseudourea derivatives) highlight degradation risks from moisture and light, necessitating periodic purity checks via mass spectrometry (MS) .
Advanced Research Questions
Q. How does the dimethylamino-pyrrolidine scaffold influence interactions with kinase or phosphatase targets?
- Methodological Answer: The tertiary amine in dimethylamino groups facilitates hydrogen bonding with catalytic residues in enzymes like Rho-associated kinase (Rho-kinase). For example, Rho-kinase phosphorylates myosin phosphatase subunits (MBS), and structural analogs (e.g., SAG dihydrochloride) use similar motifs to modulate Smoothened receptor activity . Computational docking (e.g., AutoDock Vina) combined with mutagenesis studies can map binding pockets .
Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidine derivatives?
- Methodological Answer: Discrepancies may arise from divergent assay conditions (e.g., cell lines, buffer pH). A meta-analysis approach is recommended:
- Step 1: Normalize data using internal controls (e.g., puromycin dihydrochloride as a cytotoxicity reference ).
- Step 2: Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Step 3: Cross-reference with structural analogs (e.g., 4-(3-pyridinyl)pyrrolidine-3-carboxylic acid dihydrochloride) to isolate substituent effects .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer: Systematic modifications to the pyrrolidine ring and dimethylamino group can enhance selectivity. For example:
- Ring substitution: Introducing pyridinyl groups (e.g., 4-(4-pyridinyl)pyrrolidine-3-carboxylic acid dihydrochloride) improves aqueous solubility and target affinity .
- Side-chain modulation: Replacing dimethylamino with morpholino groups (as in trans-4-(4-morpholinyl)-3-pyrrolidinol dihydrochloride) alters logP and membrane permeability .
- Validation: Dose-response curves in functional assays (e.g., Rho-kinase inhibition) and ADMET profiling are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
